molecular formula C10H6N2O4 B2942626 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid CAS No. 929971-97-1

7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid

Cat. No.: B2942626
CAS No.: 929971-97-1
M. Wt: 218.168
InChI Key: FQKMAEWPSZEOIR-UHFFFAOYSA-N
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Description

7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid is a complex organic compound with the molecular formula C10H6N2O4 and a molecular weight of 218.17 g/mol This compound is characterized by its unique structure, which includes a dioxolo ring fused to a cinnoline core, and a carboxylic acid functional group

Scientific Research Applications

7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Pharmacokinetics

It has a molecular weight of 218.17 and a predicted density of 1.6 g/cm^3 . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For [1,3]Dioxolo[4,5-g]cinnoline-3-carboxylic acid, it is recommended to store at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the dioxolo and cinnoline rings.

Industrial Production Methods: . These methods likely involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

    Cinnoline: A parent compound with a similar core structure but lacking the dioxolo ring and carboxylic acid group.

    Quinoline: Another heterocyclic compound with structural similarities but different functional groups.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms in the ring.

Uniqueness: 7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid is unique due to its fused dioxolo ring and carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specialized research and applications .

Properties

IUPAC Name

[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)7-1-5-2-8-9(16-4-15-8)3-6(5)11-12-7/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKMAEWPSZEOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(N=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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